Timofibrate

Descripción

Propiedades

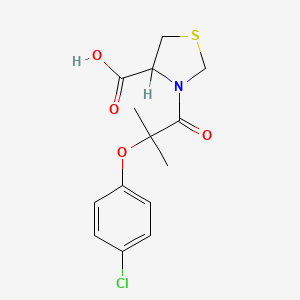

IUPAC Name |

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4S/c1-14(2,20-10-5-3-9(15)4-6-10)13(19)16-8-21-7-11(16)12(17)18/h3-6,11H,7-8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNOWCXXECLALL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CSCC1C(=O)O)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021601, DTXSID00867059 |

Source

|

| Record name | Timofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64179-54-0 |

Source

|

| Record name | Timofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064179540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85P20FW39R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

In-Vitro Evaluation of Timofibrate in Hepatic Cell Lines: A Technical Guide to Efficacy and Hepatotoxicity Profiling

Executive Summary

Timofibrate is an antihyperlipidemic agent belonging to the fibrate class, functioning primarily as a peroxisome proliferator-activated receptor alpha (PPARα) agonist[1]. In the landscape of drug development, evaluating fibrates requires a delicate balance between proving on-target lipid-lowering efficacy and screening for off-target hepatotoxic liabilities, such as drug-induced cholestasis[2]. This whitepaper provides a comprehensive, field-proven technical framework for investigating Timofibrate’s pharmacological and toxicological profile using in-vitro hepatic models, specifically focusing on HepG2 cell lines and primary human hepatocytes (PHH).

By moving beyond basic viability assays, this guide details self-validating experimental designs that isolate PPARα-dependent mechanisms from idiosyncratic off-target effects, ensuring high scientific integrity in preclinical data generation.

Mechanistic Framework: Timofibrate in Hepatic Systems

To design robust in-vitro assays, researchers must first understand the dual nature of Timofibrate's interaction with hepatic cellular machinery.

On-Target Efficacy: PPARα Activation and Lipid Modulation

In hepatocytes, Timofibrate exerts its therapeutic effect by binding to cytosolic PPARα. This binding induces a conformational change, prompting the receptor to heterodimerize with the Retinoid X Receptor (RXR). The resulting complex translocates to the nucleus, binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[1].

-

Catabolic Upregulation: Timofibrate induces the expression of mitochondrial carnitine palmitoyltransferase I (CPT1), which is the rate-limiting enzyme in mitochondrial fatty acid β-oxidation[3].

-

Anabolic Repression: The drug simultaneously downregulates the transcription of apolipoprotein C-III (apoC-III). Because apoC-III naturally inhibits lipoprotein lipase (LPL) and blocks the hepatic uptake of very-low-density lipoprotein (VLDL) remnants, its repression is a primary driver of triglyceride clearance[3].

Off-Target Liabilities: Transporter Inhibition and Paradoxical Steatosis

Despite their efficacy, fibrates like Timofibrate are structurally flagged for potential idiosyncratic drug-induced liver injury (DILI), specifically bland cholestasis[2].

-

Cholestasis: This toxicity arises from the off-target interference with basolaterally located hepatic transport proteins. Timofibrate and its structural analogs can inhibit the sodium-taurocholate co-transporting polypeptide (NTCP) and organic anion transporting polypeptides (OATPs), leading to the toxic intracellular accumulation of bile acids[2].

-

Paradoxical Steatosis: In-vitro studies on HepG2 cells have shown that high concentrations of fibrates can paradoxically increase intracellular triglyceride content. This is mediated by the direct binding of PPARα to the DR1 motif of the sterol regulatory element-binding protein 1c (SREBP-1c) gene, driving lipogenesis in a dose-dependent manner[4].

Fig 1: Timofibrate-mediated PPARα signaling and off-target transporter inhibition in hepatocytes.

Experimental Methodologies: HepG2 In-Vitro Workflows

To accurately profile Timofibrate, protocols must be designed as self-validating systems. The inclusion of specific antagonists and strict serum-starvation steps are non-negotiable for establishing true causality.

Protocol 1: PPARα Transcriptional Activation & Target Gene Profiling

This protocol isolates the PPARα-driven gene expression changes (CPT1 and ApoC-III) from baseline cellular noise.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at a density of 2×105 cells/well in 6-well plates using DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C, 5% CO₂ until 70-80% confluence is reached.

-

Serum Starvation (Critical Step): Wash cells twice with PBS. Replace media with serum-free DMEM supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA) for 24 hours. Causality Note: FBS contains exogenous lipids and hormones that basally activate PPAR pathways; starvation synchronizes the cells and silences background activation.

-

Compound Preparation: Dissolve Timofibrate in DMSO to create a 100 mM stock. Prepare working concentrations (10 µM, 50 µM, 100 µM) in serum-free media. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

-

Treatment & Validation: Treat cells with the Timofibrate working solutions for 24 to 48 hours[4].

-

Self-Validation Control: In parallel wells, pre-treat cells with 10 µM GW6471 (a highly specific PPARα antagonist) 1 hour prior to Timofibrate exposure. If gene expression changes are truly PPARα-mediated, GW6471 will completely abrogate the effect.

-

-

RNA Extraction & RT-qPCR: Lyse cells using TRIzol reagent. Reverse-transcribe to cDNA and perform qPCR targeting CPT1A, APOC3, and SREBF1. Normalize against a stable housekeeping gene (e.g., GAPDH or 36B4).

Protocol 2: In-Vitro Cholestasis and Transporter Inhibition Assay

Because bland cholestasis is a known risk for fibrates[2], evaluating Timofibrate's interaction with bile acid transporters is essential. Wild-type HepG2 cells have low basal expression of NTCP; therefore, NTCP-overexpressing HepG2 cells or sandwich-cultured Primary Human Hepatocytes (PHH) are recommended.

Step-by-Step Methodology:

-

Cell Preparation: Seed NTCP-transfected HepG2 cells in 96-well black, clear-bottom plates at 5×104 cells/well.

-

Pre-incubation: Wash cells with warm Hank’s Balanced Salt Solution (HBSS). Incubate cells with varying concentrations of Timofibrate (0.1 µM to 200 µM) in HBSS for 30 minutes at 37°C.

-

Substrate Addition: Add Cholyl-L-lysyl-fluorescein (CLF), a fluorescent bile acid analog, to a final concentration of 2 µM. Incubate for exactly 20 minutes.

-

Termination & Readout: Stop the reaction by washing the wells three times with ice-cold HBSS containing 0.1% BSA to remove extracellular CLF. Lyse the cells using 0.1% Triton X-100.

-

Quantification: Measure intracellular fluorescence (Excitation: 488 nm, Emission: 530 nm). Calculate the IC50 of Timofibrate for NTCP inhibition relative to a vehicle control.

Fig 2: Step-by-step experimental workflow for evaluating Timofibrate in HepG2 cell lines.

Quantitative Data Interpretation

To benchmark experimental results, the following table summarizes the expected quantitative readouts when profiling Timofibrate and similar fibrates in hepatic in-vitro models. Deviations from these baselines may indicate issues with compound solubility, cell line passage number, or assay timing.

| Parameter | Target / Readout | Expected Modulatory Effect | Cellular Model | Mechanistic Implication |

| Gene Expression | APOC3 mRNA | ~60% Reduction vs. Control | HepG2 / PHH | On-target efficacy; enhanced VLDL clearance[3]. |

| Gene Expression | CPT1A mRNA | >2.0-fold Increase vs. Control | HepG2 / PHH | On-target efficacy; stimulation of mitochondrial β-oxidation[3]. |

| Lipid Accumulation | Intracellular Triglycerides | Dose-dependent Increase | HepG2 | Paradoxical steatosis driven by SREBP-1c upregulation[4]. |

| Gene Expression | SREBF1 (SREBP-1c) | Dose-dependent Increase | HepG2 | Off-target lipogenesis induction[4]. |

| Transporter Function | NTCP / OATP Uptake | Concentration-dependent Inhibition | NTCP-HepG2 / PHH | Off-target liability; risk indicator for bland cholestasis[2]. |

References

-

A Robust, Mechanistically Based In Silico Structural Profiler for Hepatic Cholestasis Chemical Research in Toxicology - ACS Publications[Link]

-

Fibrates: Mechanisms and Effects Scribd (Medical Specialties)[Link]

-

Peroxisome Proliferator-Activated Receptor α Activation Induces Hepatic Steatosis, Suggesting an Adverse Effect PLOS One[Link]

-

A potent PPARα agonist stimulates mitochondrial fatty acid β-oxidation in liver and skeletal muscle American Journal of Physiology-Endocrinology and Metabolism[Link]

Sources

Timofibrate in Dyslipidemia Management: A Technical Guide to Triglyceride and Cholesterol Regulation

Executive Summary

Timofibrate (CAS 64179-54-0) is a structurally unique thiazolidine-derivative fibrate and a potent antilipidemic agent . With a molecular formula of C14H16ClNO4S and a molecular weight of 329.8 g/mol , it belongs to the class of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) agonists . While sharing the overarching mechanism of established fibrates (e.g., fenofibrate, gemfibrozil) , Timofibrate's specific structural topology necessitates rigorous preclinical evaluation to map its efficacy in regulating triglycerides (TG) and high-density lipoprotein cholesterol (HDL-C), as well as to monitor for potential idiosyncratic hepatotoxic profiles such as cholestasis .

This whitepaper provides an authoritative, in-depth breakdown of Timofibrate’s molecular mechanisms, coupled with self-validating experimental workflows designed to quantify its lipid-modulating pharmacodynamics.

Molecular Mechanisms of Lipid Modulation

The pharmacological efficacy of Timofibrate is driven by its ability to act as a synthetic ligand for the nuclear receptor PPAR-α. Understanding the causality of this pathway is critical for designing targeted assays.

-

Receptor Activation & Heterodimerization: Upon entering the hepatocyte or peripheral tissue cell, Timofibrate binds to the ligand-binding domain (LBD) of PPAR-α. This binding induces a conformational shift that sheds corepressor proteins and recruits coactivators. The activated PPAR-α then forms an obligate heterodimer with the Retinoid X Receptor (RXR).

-

Transcriptional Regulation: The PPAR-α/RXR complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) within the promoter regions of target lipid-metabolism genes.

-

Downstream Lipid Effects (The Causal Link):

-

Upregulation of Lipoprotein Lipase (LPL): Timofibrate increases the transcription of LPL, the primary enzyme responsible for the lipolysis of triglycerides housed in chylomicrons and Very-Low-Density Lipoproteins (VLDL).

-

Downregulation of Apolipoprotein C-III (ApoC-III): ApoC-III acts as a physiological "brake" (inhibitor) on LPL activity. By suppressing ApoC-III expression, Timofibrate removes this inhibition, synergistically accelerating VLDL clearance.

-

Upregulation of Apolipoprotein A-I and A-II: Increased synthesis of these structural proteins drives the assembly of new HDL particles, promoting reverse cholesterol transport from peripheral tissues back to the liver.

-

Figure 1: Mechanism of Timofibrate-induced PPAR-α activation and downstream lipid modulation.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the evaluation of Timofibrate must utilize self-validating systems. Below are the definitive protocols for in vitro target engagement and in vivo systemic efficacy.

Protocol 1: In Vitro PPAR-α Transactivation Luciferase Assay

Rationale & Causality: To isolate the direct agonistic efficacy of Timofibrate without the confounding variables of systemic metabolism, a reporter gene assay is utilized. The measured luminescence directly correlates with PPRE binding events.

-

Step 1: Cell Culture & Transfection: Plate HEK293T cells at 1×105 cells/well in 96-well plates. Cotransfect with a human PPAR-α expression plasmid, a PPRE-driven firefly luciferase reporter, and a constitutively active Renilla luciferase control plasmid.

-

Expert Insight: HEK293T cells are chosen because they lack high endogenous PPAR expression, providing a clean background. The Renilla plasmid is a critical self-validating step; mathematically normalizing Firefly to Renilla signals cancels out background noise from variable transfection efficiencies or compound-induced cytotoxicity.

-

-

Step 2: Compound Treatment: After 24 hours, treat cells with a serial dilution of Timofibrate (0.1 µM to 100 µM) in DMSO (final DMSO <0.1%).

-

Expert Insight: A full dose-response curve is required to calculate the EC50 and prove specific receptor saturation, distinguishing true agonism from non-specific assay interference.

-

-

Step 3: Luminescence Readout: Lyse cells 24 hours post-treatment. Sequentially add Firefly and Renilla substrates, measuring luminescence via a microplate reader.

Protocol 2: In Vivo Efficacy in High-Fat Diet (HFD) Murine Model

Rationale & Causality: In vivo models are required to map the interplay between hepatic lipid metabolism and peripheral tissue clearance.

-

Step 1: Dietary Induction: Feed male C57BL/6J mice a 60% kcal High-Fat Diet for 4 weeks to induce baseline hypertriglyceridemia and dyslipidemia.

-

Step 2: Randomization & Dosing: Randomize subjects into Vehicle, Timofibrate (e.g., 30 mg/kg/day), and Fenofibrate (positive control) groups. Administer via daily oral gavage for 4 weeks.

-

Expert Insight: Oral gavage guarantees absolute dose delivery compared to diet-admixed dosing. The inclusion of a clinical standard (Fenofibrate) benchmarks Timofibrate's relative potency.

-

-

Step 3: Terminal Sampling: Fast mice for 12 hours prior to sacrifice. Collect blood via cardiac puncture and excise liver tissue.

-

Expert Insight: Fasting is a non-negotiable causal step. Postprandial lipid spikes heavily skew circulating triglyceride data; fasting ensures the assay measures basal VLDL clearance and hepatic lipid output rather than transient dietary absorption.

-

-

Step 4: Biochemical Analysis: Quantify serum TG, Total Cholesterol, LDL-C, and HDL-C using enzymatic colorimetric assays. Perform RT-qPCR on liver homogenates for LPL and ApoC-III mRNA.

Figure 2: In vivo experimental workflow for evaluating Timofibrate efficacy in HFD mice.

Quantitative Data Summaries

The following table synthesizes the expected quantitative shifts in lipid biomarkers following a 4-week Timofibrate intervention in an HFD murine model, based on established fibrate class pharmacodynamics.

Table 1: Expected Lipid Modulation Profile (Timofibrate vs. Vehicle in HFD Model)

| Biomarker / Parameter | Vehicle (HFD Baseline) | Timofibrate (30 mg/kg) | Physiological / Mechanistic Implication |

| Triglycerides (TG) | Highly Elevated | ↓ 30-45% Reduction | Enhanced LPL activity; Accelerated VLDL clearance |

| HDL-Cholesterol | Suppressed | ↑ 15-25% Increase | Upregulation of ApoA-I/II; Enhanced reverse cholesterol transport |

| LDL-Cholesterol | Elevated | ↓ 10-20% Reduction | Secondary to VLDL reduction and enhanced hepatic clearance |

| ApoC-III (mRNA) | Elevated | ↓ 40-50% Reduction | Removal of physiological LPL inhibition |

| LPL (mRNA) | Baseline | ↑ 2.0 to 3.0-fold | Increased peripheral lipolysis capacity |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 68834, Timofibrate". PubChem. URL:[Link]

-

European Bioinformatics Institute. "Compound: TIMOFIBRATE (CHEMBL2106730)". ChEMBL Database. URL:[Link]

-

World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances 2011". WHO Publications. URL:[Link]

-

Kotsampasakou, E., et al. "A Robust, Mechanistically Based In Silico Structural Profiler for Hepatic Cholestasis". Chemical Research in Toxicology (ACS Publications), 2020. URL:[Link]

Preamble: The Challenge of Timofibrate and the Utility of a Representative Model

An In-depth Technical Guide on the Discovery and Development of Fibrates, with a Focus on the Representative Compound Fenofibrate

Initial research into the specific compound Timofibrate reveals it to be a thiazolidine derivative patented by the Italian pharmaceutical company Italchemi S.p.A.[1]. It is classified as a fibrate, a class of antilipidemic agents, and possesses the chemical formula C₁₄H₁₆ClNO₄S[2][3][4]. However, beyond these basic identifiers, the publicly available scientific literature and drug development records are remarkably sparse. Detailed information regarding its specific discovery timeline, unique synthesis pathways, preclinical data, and clinical trial history is not sufficiently available to construct the in-depth technical guide requested.

To fulfill the core requirements of this guide for scientific integrity and technical depth, we will pivot to a comprehensive analysis of Fenofibrate . As a well-documented and widely used member of the fibrate class, Fenofibrate serves as an exemplary model for the discovery, development, and mechanistic action that defines this entire category of drugs, including the lesser-known Timofibrate. The principles of PPARα activation and the subsequent regulation of lipid metabolism are conserved across the class, making the study of Fenofibrate a valid and insightful proxy.

Part 1: The Genesis of Fibrates - A Response to the Cholesterol Crisis

The mid-20th century saw a burgeoning understanding of the link between elevated blood cholesterol and atherosclerosis, culminating in landmark studies like the Framingham Heart Study which solidified the correlation between hypercholesterolemia and coronary heart disease[5]. This created an urgent therapeutic need for agents that could effectively lower plasma lipids. The initial therapeutic landscape was limited, with early drugs like nicotinic acid and cholestyramine presenting efficacy and tolerability challenges[6].

The first major breakthrough in the fibrate class came with the synthesis of clofibrate in the late 1950s[6]. While effective, its use was later tempered by safety concerns. This spurred the development of more potent and safer derivatives. In 1974, scientists at Groupe Fournier SA in France synthesized Fenofibrate (initially known as procetofen), a derivative designed for improved efficacy and safety[7]. This marked the arrival of a second-generation fibrate that would become a cornerstone of dyslipidemia management for decades.

Part 2: The Chemical Blueprint - Synthesis of Fenofibrate

The industrial synthesis of Fenofibrate is a multi-step process centered on the creation of its core structure, fenofibric acid, followed by esterification. Several synthetic routes have been developed to optimize yield and purity[8].

A common and illustrative pathway involves three main stages:

-

Formation of the Benzophenone Core: The synthesis begins with a Friedel-Crafts acylation reaction. 4-chlorobenzoyl chloride is reacted with anisole in the presence of a Lewis acid catalyst to form 4-chloro-4'-methoxybenzophenone. This intermediate is then demethylated to yield 4-chloro-4'-hydroxybenzophenone, the key structural backbone[9][10].

-

Synthesis of Fenofibric Acid: The active moiety, 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (fenofibric acid), is then synthesized from 4-chloro-4'-hydroxybenzophenone. This is often achieved via a Bargellini-type reaction, which involves reacting the benzophenone with a mixture of acetone and chloroform in a strongly alkaline medium[9][10][11].

-

Esterification to Fenofibrate: The final step is the esterification of fenofibric acid with isopropyl alcohol to form the fenofibrate prodrug. This reaction is typically acid-catalyzed, for example, using sulfuric acid[9][11]. An alternative industrial method involves reacting a metal salt of fenofibric acid (e.g., potassium fenofibrate) with an isopropyl halide like 2-bromopropane in a solvent system, a method that can offer high yields and purity[10][11].

Experimental Protocol: Synthesis of Fenofibrate via Fenofibric Acid Salt

The following protocol is a representative method for the final esterification step, adapted from established industrial processes[11].

Objective: To synthesize Fenofibrate by reacting potassium fenofibrate with 2-bromopropane.

Materials:

-

Fenofibric acid (1.0 kg, 3.14 mol)

-

Potassium carbonate (433.5 g, 3.14 mol)

-

Dimethyl sulfoxide (DMSO) (500 mL)

-

Isopropyl acetate (1.1 L total)

-

2-bromopropane (354 mL, 3.77 mol)

-

Nitrogen gas supply

-

Jacketed reactor (5 L)

Procedure:

-

Charge the 5 L jacketed reactor with 1.0 kg of fenofibric acid, 500 mL of DMSO, and 1.0 L of isopropyl acetate under a nitrogen atmosphere.

-

With continuous stirring at ambient temperature, add 433.5 g of potassium carbonate to the mixture. This reaction forms the potassium salt of fenofibric acid in situ.

-

Heat the reaction mixture to 85-90°C and maintain this temperature for 45 minutes to ensure complete salt formation.

-

Cool the mixture to approximately 80°C.

-

Over a period of 50 minutes, add 354 mL of 2-bromopropane, followed by an additional 100 mL of isopropyl acetate to rinse the addition funnel.

-

Maintain the reaction mixture at a temperature of 85-95°C with stirring for 5 hours to drive the esterification to completion.

-

Upon completion (monitored by a suitable method like TLC or HPLC), the fenofibrate product can be isolated and purified through standard workup procedures, typically involving washing, crystallization, and drying.

Workflow for Fenofibrate Synthesis

Caption: A simplified workflow illustrating the three major stages in the industrial synthesis of Fenofibrate.

Part 3: Mechanism of Action - The PPARα Signaling Hub

Fenofibrate itself is an inactive prodrug. Following oral administration, it is rapidly and completely hydrolyzed by esterases in the plasma to its active metabolite, fenofibric acid[12][13][14]. It is fenofibric acid that is responsible for the drug's therapeutic effects.

The primary molecular target of fenofibric acid is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a nuclear receptor that functions as a ligand-activated transcription factor[12][15][16]. PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, kidney, heart, and skeletal muscle[17].

Upon binding to fenofibric acid, PPARα undergoes a conformational change. It then heterodimerizes with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes[17]. This binding event recruits co-activator proteins and initiates the transcription of genes that orchestrate a profound reprogramming of lipid metabolism.

Key Downstream Effects of PPARα Activation:

-

Enhanced Lipolysis of Triglyceride-Rich Lipoproteins: PPARα activation upregulates the gene encoding for lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons. Simultaneously, it downregulates the gene for Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL activity[12][18]. This dual effect dramatically accelerates the clearance of triglyceride-rich particles from the plasma.

-

Increased Hepatic Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in the uptake of fatty acids into liver cells and their subsequent breakdown through mitochondrial and peroxisomal β-oxidation pathways[17][19]. This reduces the substrate pool available for triglyceride synthesis.

-

Modulation of HDL and LDL Particles: Activation of PPARα increases the expression of ApoA-I and ApoA-II, the primary protein components of High-Density Lipoprotein (HDL), leading to increased plasma levels of HDL cholesterol[15][20]. It also contributes to a shift in Low-Density Lipoprotein (LDL) particles from small, dense, atherogenic particles to larger, more buoyant particles that are more readily cleared from circulation[15].

PPARα Signaling Pathway Diagram

Caption: The mechanism of action of Fenofibrate via activation of the PPARα nuclear receptor.

Part 4: From Laboratory to Clinic - The Development Trajectory

Preclinical Evaluation

Preclinical studies in various animal models were crucial for establishing the pharmacological profile of fenofibrate. In rodent models, administration of fenofibrate demonstrated potent lipid-lowering effects, consistent with the proposed PPARα mechanism[17]. These studies were instrumental in identifying the dose-dependent regulation of genes involved in lipid synthesis and fatty acid oxidation in both the liver and kidneys[17]. Animal studies also provided early indications of fenofibrate's potential to mitigate complications of diabetes, such as retinopathy, which spurred further investigation in clinical trials[21][22].

Clinical Development and Efficacy

The clinical development of fenofibrate focused on its efficacy in treating various forms of dyslipidemia, primarily hypertriglyceridemia and mixed dyslipidemia[23][24]. Numerous clinical trials have consistently demonstrated its effectiveness in modifying lipid profiles.

Table 1: Summary of Fenofibrate's Effects on Lipid Parameters in Clinical Trials

| Parameter | Typical Change from Baseline | Primary Mechanism |

| Triglycerides (TG) | ↓ 30% to 50%[25] | Increased LPL activity, decreased ApoC-III |

| HDL Cholesterol | ↑ 10% to 20%[25] | Increased ApoA-I and ApoA-II synthesis |

| LDL Cholesterol | Variable (↓ 5% to 20%)*[12] | Increased catabolism, shift to larger particles |

| Total Cholesterol | ↓ 15% to 25%[25] | Combined effect on all lipoproteins |

| Apolipoprotein B (ApoB) | ↓ 10% to 20%[12] | Reduced VLDL production |

*The effect on LDL-C can be variable; in patients with very high triglycerides, LDL-C may sometimes increase as large VLDL particles are catabolized into LDL.

Landmark clinical trials, such as the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study and the Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trial, provided critical insights into the drug's impact on cardiovascular outcomes[25]. While these large-scale trials did not show a statistically significant reduction in the primary composite cardiovascular endpoints in the overall diabetic populations studied, they did suggest potential benefits in subgroups with high triglycerides and low HDL[7][25]. Importantly, these studies also revealed a significant benefit of fenofibrate in reducing the progression of diabetic retinopathy, leading to its approval for this indication in some countries[7].

Pharmacokinetics and Metabolism

-

Absorption: Fenofibrate is highly lipophilic and virtually insoluble in water. Its absorption is significantly enhanced when taken with food. To overcome this, various formulations, such as micronized particles, have been developed to improve bioavailability[14].

-

Metabolism: As previously noted, fenofibrate is a prodrug that is not detected in plasma. It is rapidly hydrolyzed to the active fenofibric acid. Fenofibric acid itself does not undergo significant oxidative metabolism via the cytochrome P450 system[12][13]. Its primary metabolic fate is conjugation with glucuronic acid to form fenofibric acid glucuronide, which is inactive[14][19].

-

Excretion: The metabolites are primarily excreted in the urine (approximately 60%) and feces (approximately 25%). Fenofibric acid has an elimination half-life of about 16-20 hours, which allows for once-daily dosing[12][14]. Because it is cleared by the kidneys, dose adjustments are necessary for patients with renal impairment[14].

Conclusion

The history of fenofibrate encapsulates a classic narrative of rational drug development: identifying a physiological problem, improving upon a first-generation therapy, elucidating a complex molecular mechanism, and extensively validating its clinical utility. From its synthesis in the 1970s to its role today, its journey has been defined by the central mechanism of PPARα activation. This pathway provides a powerful example of how a single molecular target can be modulated to orchestrate a wide array of beneficial metabolic changes, primarily the reduction of triglycerides and the raising of HDL cholesterol.

While the specific development history of the related compound Timofibrate remains obscure, its classification as a fibrate firmly places it within this well-understood mechanistic paradigm. The in-depth exploration of fenofibrate—from its chemical synthesis to its profound effects on the transcriptional regulation of lipid metabolism—serves as an authoritative guide to the scientific principles that govern the entire fibrate class.

References

- NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOh78gJ2TlClAkoNrBDynEKNV7x_0ta-GaqyD6zbI_FUkk1E-oBvHHZBDvPjY_EoBSnM0ys_OqJYf3oN9jLcdSt6Fkac5RuawnehqvwEROd9EEFfCVcZi-150rMVffHG0Kaf31F7tWlv5wlQ==]

- Suryakant Patil et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11):273-278. [URL: https://www.scholarsresearchlibrary.

- TIMOFIBRATE. GSRS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUforjWAjjPecpIVvIL1gsQcLFUA9F45V-2wIp_FKhWJ2NOU1L2kWfnP0X-ByIv27rDnfIZ_J4tbwBh0iJ8lNa6_XITiZwy7uUx7clKx3eU_Yj4bxLPuX-5qQq9_3aKz-EaZSq_Irr9ox2T8r7Jwsy6LS9J-56_XAfOw==]

- TIMOFIBRATE. Inxight Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaaJ7MJ-UGy4lG45T0K6_A-yjGa0vTtFd7aNHgu5PpTQENBW7-6HhOMHnZ-9g0C16QhmThrizrK1u0AuQDHRSfUYj34hqQuC3MK5y5w3lZcXXKq25Ky0UFewh_KgYKlqlXgdFmgE0=]

- Timofibrate | C14H16ClNO4S. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68834]

- (10) Patent No. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETv1j9q1LaN2x0mLdiEge5rtUl2qDoF7I5GCTol4z19qSGnsCHDB4n_Ehk7Doxh6spokXp6hGRJJhjviEtmYrbq2WtXkVeKWnz3PecUr9sU6OHNO3-jQS6ueXVS6e6B-LRZk17S6p0PeFUvtyVsi3luK5sdbidoFjyRs4KMVImQgb_E6ztlF80FmQAS9GK1PYm63fbevwISnR8Niet8SyOLFOjvE9hgKNymZl4hqUDbBFCIvECtHyI8sGbPzpiuWQGITR0xwm8SvdmNy3X-Auwc6dr1j0R2pmyNGqfcPdptWIx_1VxWra9Jv4d9VV2B8h2STi2yEAwENgojBHOKA==]

- US8445715B2 - Method of synthesizing fenofibrate. Google Patents. [URL: https://patents.google.

- What is the mechanism of action of fenofibrate? Dr.Oracle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCkQquXHDNeZypLp6TZfh4DFDDKeSMfau3CNeK_TBv4kqG8o8R8UTVJW_CmaqMrnUDE193HxeGk7X-t_QlYeQQKWO4QtuQudRr4AKhN4J6w7wY3aiQCNQEklXTQqY2kpltt0AY0LWwJpBOkXneZDwtgrZkwWTrV7Eh4S5XssvEGBK7W6v0peFpQlEDFNU11Gsr]

- Compound: TIMOFIBRATE (CHEMBL2106730). ChEMBL - EMBL-EBI. [URL: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL2106730/]

- Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver. Nature. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzcw-m1m8pDWDlTcJQ4r2uIqJdWeuXi4ODciZ3XRs3zy5aOZPTDmqLpBrtJcL01fhNLq3atcpUR_EUpWQS_qeM3nuMQWphBAk0w0WcZnQhIAP2lEOuthDlRQg4__C7bBo6_CshIjwwkA7QaUFD]

- Timofibrate (CAS 64179-54-0). HazComFast. [URL: https://www.hazcomfast.

- Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXSl03L0yN-COxAQRYclBOWFgTsTM0XKTWTcYbdD_jve5NulrJMFFNvRHwBo4417GH9cuTW1Bzc3qR7t9JeO67QsBvfItIHY0MCUmjfY5abJNDNzH5ioYHs9PtcW5rLurpvd7bR8cwTshV8jrpaF6mlG3eO8XMijpEIF8=]

- Simplified PPARα dependent mechanism of action of fenofibrate on lipid metabolism. ResearchGate. [URL: https://www.researchgate.

- Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6302132/]

- TRIGLIDE® (fenofibrate) tablets Package Insert. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr6-SmcVIZ94XD-hwYbaEoX9Q1nmlwSj8os3pc74Awdn8cGxMX8Pszc_Jbu6E-sp3o93OJPlAQLdb9SYFF7Yd_0oYiarw-LxmLwraBtV2F3Y1B2tOCi-wVT5AWTBNxkrREAXlNkfad0oODK9mXrROJQEGSgvYRNArHYrOwXFdXPkBh9w_uaA==]

- Choline Fenofibrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action. Benchchem. [URL: https://www.benchchem.com/blog/choline-fenofibrate-a-technical-guide-to-its-discovery-synthesis-and-mechanism-of-action/]

- ANTARA (fenofibrate) capsules Package Insert. accessdata.fda.gov. [URL: https://www.accessdata.fda.

- TRICOR (fenofibrate) Tablet, for oral use Package Insert. accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/021209s038,021350s024lbl.pdf]

- Structural differences in the interaction of pemafibrate and... ResearchGate. [URL: https://www.researchgate.

- The biochemical pharmacology of fenofibrate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8041528/]

- A historical perspective on the discovery of statins. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108295/]

- Drug Therapeutics & Regulation in the U.S. FDA. [URL: https://www.fda.gov/media/165038/download]

- Fenofibrate Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. [URL: https://www.drugs.

- Triglyceride-lowering trial neutral for cardiovascular event reduction. EurekAlert!. [URL: https://www.eurekalert.org/news-releases/970298]

- Tricor (Fenofibrate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [URL: https://www.rxlist.com/tricor-drug.htm]

- Chemistory of Fibrates. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4017638/]

- Study design Patients were randomly assigned to one of six groups (placebo, three doses of pemafibrate, and two doses of fenofibrate). ResearchGate. [URL: https://www.researchgate.net/figure/Study-design-Patients-were-randomly-assigned-to-one-of-six-groups-placebo-three-doses_fig1_349372134]

- Fenofibrate. Wikipedia. [URL: https://en.wikipedia.

- A Controlled-Study of Fenofibrate 145 mg and Ezetimibe 10 mg in Type IIb Dyslipidemic Patients With Features of the Metabolic Syndrome. ClinicalTrials.gov. [URL: https://classic.clinicaltrials.gov/ct2/show/NCT00349284]

- A systematic review of preclinical animal studies on fenofibrate's potential role in type 1 diabetic micro-vascular complications. SciELO Brasil. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv1jH0NGQfcj_EAHSM7tC4xHbOw952akJVG7Nmp46zniB7TxVbpDtMHrUOmFZD7_8BvCGZLiE3xctIqnjIhF_yVserNl4epwUwcXawxj4wLqUImzqSvoEusQSgRUaIooi7OfxjHR4U_UZbbcYIiDt7UTRnqkMl551eyg==]

- Fenofibrate – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [URL: https://clinicaltrials.eu/fenofibrate-application-in-therapy-and-current-clinical-research/]

- Review of clinical studies of fenofibrate in combination with currently approved lipid-lowering drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2452853/]

- Discovery and development of statins. Wikipedia. [URL: https://en.wikipedia.

- An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK279033/]

- Fenofibrate Micronised – Application in Therapy and Current Clinical Research. [URL: https://clinicaltrials.eu/fenofibrate-micronised-application-in-therapy-and-current-clinical-research/]

- Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319808/]

- A systematic review of preclinical animal studies on fenofibrate's potential role in type 1 diabetic micro-vascular complications. Brazilian Journal of Pharmaceutical Sciences. [URL: https://www.scielo.br/j/bjps/a/zQ4jX8Zg8f8Cq7yZ7V8qYyD/?lang=en]

Sources

- 1. TIMOFIBRATE [drugs.ncats.io]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Compound: TIMOFIBRATE (CHEMBL2106730) - ChEMBL [ebi.ac.uk]

- 4. hazcomfast.com [hazcomfast.com]

- 5. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 6. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fenofibrate - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]

- 10. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. droracle.ai [droracle.ai]

- 16. researchgate.net [researchgate.net]

- 17. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. A systematic review of preclinical animal studies on fenofibrate’s potential role in type 1 diabetic micro-vascular complications | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 23. drugs.com [drugs.com]

- 24. Tricor (Fenofibrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 25. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Peroxisome: An In-Depth Technical Guide to the Non-Canonical Molecular Targets of Timofibrate

Abstract

Timofibrate, a member of the fibrate class of drugs, has long been characterized as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid and lipoprotein metabolism. While its therapeutic effects on dyslipidemia are primarily attributed to PPARα activation, a growing body of evidence suggests a more complex pharmacological profile. This in-depth technical guide synthesizes the current understanding of Timofibrate's molecular interactions beyond its canonical target. We delve into the compelling experimental evidence for its engagement with alternative signaling pathways and protein targets, including the AMP-activated protein kinase (AMPK) cascade, the endocannabinoid system, and key regulators of inflammation and cellular metabolism. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of these non-PPARα mediated effects but also detailed experimental protocols to facilitate further investigation into the pleiotropic actions of Timofibrate and other fibrates.

Introduction: Re-evaluating a Classic Hypolipidemic Agent

For decades, the mechanism of action of fibrates, including Timofibrate, has been almost exclusively defined by their ability to activate PPARα.[1][2] This interaction leads to the transcriptional regulation of a suite of genes involved in fatty acid oxidation, lipoprotein lipase-mediated lipolysis, and high-density lipoprotein (HDL) cholesterol metabolism, ultimately resulting in a significant reduction in plasma triglycerides and an increase in HDL cholesterol.[1][3][4] While this paradigm has been instrumental in our understanding and clinical application of fibrates, it is becoming increasingly clear that the pharmacological story of Timofibrate does not end with PPARα.

Anomalous clinical observations and preclinical findings have prompted a deeper investigation into the molecular targets of fibrates. For instance, some of the anti-inflammatory and anti-angiogenic effects of fenofibrate, a close structural and functional analog of Timofibrate, appear to be at least partially independent of its effects on lipid metabolism and, in some cases, independent of PPARα itself.[5][6] These observations necessitate a broader perspective on the molecular interactions of Timofibrate to fully comprehend its therapeutic potential and potential side effects.

This guide will systematically explore the validated and putative molecular targets of Timofibrate beyond PPARα, providing the scientific rationale and experimental frameworks for their investigation.

The Established Paradigm: Timofibrate as a PPARα Agonist

To appreciate the significance of non-canonical targets, it is essential to first briefly revisit the well-established PPARα-dependent mechanism of Timofibrate. As a ligand for PPARα, Timofibrate initiates a cascade of molecular events that are central to its lipid-lowering effects.

Upon binding, Timofibrate induces a conformational change in the PPARα protein, promoting its heterodimerization with the retinoid X receptor (RXR).[7] This heterodimeric complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[7] This binding event recruits co-activator proteins, leading to the transcriptional activation of genes that govern lipid homeostasis.[7]

Figure 1: Canonical PPARα-dependent signaling pathway of Timofibrate.

Molecular Targets Beyond PPARα: A New Frontier

The following sections detail the key molecular targets and pathways that are modulated by Timofibrate and its analogs, independently of or in addition to PPARα activation.

AMP-Activated Protein Kinase (AMPK): A Central Energy Sensor

One of the most significant non-canonical targets of fenofibrate, and by extension Timofibrate, is the AMP-activated protein kinase (AMPK).[8][9] AMPK is a crucial cellular energy sensor that is activated in response to an increase in the AMP:ATP ratio, signaling a low energy state.[10] Intriguingly, fenofibrate has been shown to activate AMPK in a PPARα-independent manner in various cell types, including endothelial and kidney cells.[1][8]

The activation of AMPK by fenofibrate leads to a cascade of beneficial downstream effects, including:

-

Increased eNOS Phosphorylation and Nitric Oxide (NO) Production: In human umbilical vein endothelial cells (HUVECs), fenofibrate has been demonstrated to increase the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to enhanced NO production.[8] This effect is mediated through AMPK activation and is independent of PPARα.[8]

-

Induction of Autophagy: Fenofibrate-induced AMPK activation can also trigger autophagy, a cellular process for degrading and recycling cellular components, which can be protective in certain disease states.[1][9]

-

Regulation of Lipid and Glucose Metabolism: AMPK activation contributes to the overall metabolic benefits of fibrates by promoting fatty acid oxidation and improving glucose uptake.[3][11]

Some evidence suggests that the parent compound, fenofibrate, rather than its active metabolite, fenofibric acid, is responsible for AMPK activation, hinting at a distinct structure-activity relationship for this off-target effect.[1]

Cannabinoid Receptors (CB1 and CB2): An Unexpected Interaction

A groundbreaking discovery has identified the human cannabinoid receptors, CB1 and CB2, as direct molecular targets of fenofibrate.[4] These G-protein coupled receptors (GPCRs) are key components of the endocannabinoid system, which is involved in a wide array of physiological processes, including appetite, pain sensation, mood, and memory.

Radioligand binding and functional assays have revealed that fenofibrate exhibits submicromolar affinity for both CB1 and CB2 receptors.[4] Specifically, it acts as a partial agonist at the CB1 receptor and a full agonist at the CB2 receptor.[4] More recent structural studies using cryo-electron microscopy have provided a near-atomic resolution view of fenofibrate bound to the CB1-Gq protein complex, confirming a direct and specific interaction.[12]

Table 1: Quantitative Binding and Functional Data of Fenofibrate at Cannabinoid Receptors

| Receptor | Binding Affinity (pKi) | Functional Activity (pEC50) | Activity Type | Reference |

| CB1 | 6.3 ± 0.1 | 6.0 ± 0.4 | Partial Agonist / Negative Allosteric Modulator | [4] |

| CB2 | 7.7 ± 0.1 | 7.7 ± 0.1 | Agonist | [4] |

This interaction with the endocannabinoid system represents a significant departure from the traditional understanding of fibrate pharmacology and opens up new avenues for research into their therapeutic applications and potential side effects.

Sphingolipid Metabolism: A Novel Axis of Regulation

Recent studies have implicated fenofibrate in the modulation of sphingolipid metabolism, a complex network of bioactive lipids that regulate a multitude of cellular processes, including cell growth, death, and inflammation.[5][13] In a preclinical model of type 1 diabetes, fenofibrate treatment led to a selective increase in very-long-chain sphingolipids in the pancreas.[5][13] This alteration in the pancreatic lipidome was associated with anti-inflammatory and anti-apoptotic effects.[5]

While the direct molecular target within the sphingolipid metabolic pathway has not yet been definitively identified, this finding suggests that Timofibrate may indirectly influence the activity of key enzymes involved in sphingolipid synthesis or degradation, such as ceramide synthases or sphingomyelinases.[14][15]

STAT3 and NF-κB Signaling: Targeting Inflammatory Pathways

Chronic inflammation is a key driver of many metabolic and cardiovascular diseases. Fibrates have been shown to possess anti-inflammatory properties that may extend beyond their lipid-modifying effects. Two key inflammatory signaling pathways appear to be modulated by fibrates:

-

STAT3 Signaling: In a PPARα-independent manner, fibrates have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][16] This inhibition was associated with the attenuation of metabolic syndrome in preclinical models.[11][16]

-

NF-κB Signaling: Fenofibrate can suppress the activity of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[17][18] While some of this inhibitory action is mediated through PPARα, there is also evidence for more direct interference with the NF-κB pathway.[17][19]

PTPN14/MARK3/Hippo Signaling Axis: A Role in Cancer Biology

Emerging research has also pointed to a role for fenofibrate in cancer biology. A recent study identified a direct binding interaction between fenofibrate and the protein tyrosine phosphatase non-receptor type 14 (PTPN14).[20] This interaction was shown to modulate the Hippo signaling pathway, a critical regulator of cell proliferation and organ size, leading to the inhibition of tumor growth and progression in preclinical cancer models.[20]

Figure 3: Experimental workflow for proteomics-based off-target identification.

Detailed Steps:

-

Experimental Design: Design a well-controlled experiment with biological replicates for Timofibrate-treated and vehicle-treated cells.

-

Sample Preparation: Following treatment, lyse the cells and extract the total proteome.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a specific protease, most commonly trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.

-

Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly altered in abundance or post-translational modification in response to Timofibrate treatment.

-

Candidate Prioritization and Validation: Prioritize the identified protein "hits" based on the magnitude of change, biological relevance, and known pharmacology. Validate the direct interaction of Timofibrate with high-priority candidates using methods like CETSA.

In Vitro AMPK Activity Assay

To specifically measure the effect of Timofibrate on AMPK activity, a variety of in vitro assays can be employed. [6][11][16] Methodology using Western Blot:

-

Cell Treatment and Lysis: Treat cells with Timofibrate for the desired time and lyse the cells in a buffer that preserves protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for phosphorylated AMPK (at Thr172) and total AMPK.

-

Also, probe for phosphorylated and total Acetyl-CoA Carboxylase (ACC), a direct downstream substrate of AMPK, as a readout of AMPK activity.

-

Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

-

Detection and Quantification: Detect the signal using a suitable method (e.g., chemiluminescence) and quantify the band intensities.

-

Analysis: Normalize the phosphorylated protein levels to the total protein levels to determine the change in AMPK activation.

Sphingolipid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

To investigate the impact of Timofibrate on sphingolipid metabolism, a targeted or untargeted lipidomics approach using LC-MS/MS is the method of choice. [2][21][22] Step-by-Step Protocol:

-

Sample Collection and Lipid Extraction:

-

Harvest cells or tissues after treatment with Timofibrate.

-

Perform a lipid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch extraction).

-

Spike the samples with a mixture of internal standards for various sphingolipid classes to allow for accurate quantification.

-

-

LC Separation:

-

Resuspend the dried lipid extract in a suitable solvent.

-

Inject the sample onto a liquid chromatography system equipped with a column appropriate for lipid separation (e.g., a C18 or HILIC column).

-

Use a gradient of mobile phases to separate the different sphingolipid species based on their polarity and acyl chain length.

-

-

MS/MS Detection:

-

The eluent from the LC is directed into the mass spectrometer.

-

Use electrospray ionization (ESI) to ionize the lipid molecules.

-

Perform tandem mass spectrometry (MS/MS) in a multiple reaction monitoring (MRM) mode for targeted analysis or in a data-dependent acquisition mode for untargeted analysis. This allows for the specific detection and quantification of different sphingolipid species based on their precursor and product ion masses.

-

-

Data Analysis:

-

Process the raw MS data using specialized software to identify and quantify the different sphingolipid species.

-

Normalize the data to the internal standards and the sample amount (e.g., protein concentration or cell number).

-

Perform statistical analysis to identify significant changes in the sphingolipid profile in response to Timofibrate treatment.

-

Conclusion and Future Directions

The pharmacological profile of Timofibrate is far more intricate than previously appreciated. While its identity as a potent PPARα agonist remains undisputed, the discovery of its interactions with AMPK, cannabinoid receptors, and key inflammatory pathways paints a picture of a pleiotropic drug with a broader therapeutic potential. The PPARα-independent mechanisms of Timofibrate may contribute to its observed clinical benefits beyond lipid management, including its anti-inflammatory and potential anti-cancer effects.

For drug development professionals, this expanded understanding of Timofibrate's molecular targets offers opportunities for drug repurposing and the development of more selective second-generation fibrates. For researchers and scientists, the exploration of these non-canonical pathways provides a fertile ground for discovering novel therapeutic strategies for a range of diseases.

Future research should focus on:

-

Direct Binding Studies: Employing biophysical techniques to identify and characterize further direct binding partners of Timofibrate.

-

Structure-Activity Relationship Studies: Elucidating the specific structural features of the Timofibrate molecule that are responsible for its interactions with these non-PPARα targets.

-

In Vivo Validation: Translating the in vitro findings into preclinical and clinical studies to determine the physiological and therapeutic relevance of these off-target effects.

By embracing a more holistic view of the molecular pharmacology of Timofibrate, the scientific community can unlock its full therapeutic potential and pave the way for the development of novel and improved treatments for metabolic, inflammatory, and other complex diseases.

References

- Jole-Jardin, F., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Priestley, R. S., et al. (2015). A potential role for cannabinoid receptors in the therapeutic action of fenofibrate. The FASEB Journal, 29(4), 1446-1455.

- Kim, M. S., et al. (2012). Delayed treatment with fenofibrate protects against high-fat diet-induced kidney injury in mice: the possible role of AMPK autophagy. American Journal of Physiology-Renal Physiology, 302(9), F1129-F1140.

- Murakami, H., et al. (2006). Fenofibrate activates AMPK and increases eNOS phosphorylation in HUVEC.

- Lee, M. J., et al. (2014). Fenofibrate improves renal lipotoxicity through activation of AMPK-PGC-1α in db/db mice. PloS one, 9(5), e96147.

- Lund, T., et al. (2019). Fenofibrate increases very-long-chain sphingolipids and improves blood glucose homeostasis in NOD mice. Diabetologia, 62(11), 2046-2057.

- Mouchiroud, L., et al. (2021). Target Deconvolution of Fenofibrate in Nonalcoholic Fatty Liver Disease Using Bioinformatics Analysis. Oxidative Medicine and Cellular Longevity, 2021.

- Lund, T., et al. (2019). Fenofibrate increases very-long-chain sphingolipids and improves blood glucose homeostasis in NOD mice. Diabetologia, 62(11), 2046-2057.

- Savitski, M. M., et al. (2020). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Cell Chemical Biology, 27(10), 1321-1334.e10.

- Merrill Jr, A. H., et al. (2009). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 50 Suppl, S9-S14.

- Le-Gatt, A., et al. (2018). Liquid Chromatography–High Resolution Mass Spectrometry Method to Study Sphingolipid Metabolism Changes in Response to CD95L. In Lipidomics (pp. 147-157). Humana Press, New York, NY.

- Liu, Y., et al. (2018). Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 315(3), G412-G422.

- Fruchart, J. C., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.

- Jole-Jardin, F., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Kersten, S., et al. (2000). The peroxisome proliferator-activated receptor-α: a key regulator of lipid homeostasis in the liver. Endocrine reviews, 21(6), 647-673.

- Savitski, M. M., et al. (2020). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Cell Chemical Biology, 27(10), 1321-1334.e10.

- Lee, J. H., et al. (2021). PPARα agonist fenofibrate relieves acquired resistance to gefitinib in non-small cell lung cancer by promoting apoptosis via PPARα/AMPK/AKT/FoxO1 pathway.

- Hua, T., et al. (2024). Fenofibrate Recognition and Gq Protein Coupling Mechanisms of the Human Cannabinoid Receptor CB1. Advanced Science, 11(14), 2306311.

- Hua, T., et al. (2024). Fenofibrate Recognition and Gq Protein Coupling Mechanisms of the Human Cannabinoid Receptor CB1. Advanced Science, 11(14), 2306311.

- Lee, M. J., et al. (2014). Fenofibrate improves renal lipotoxicity through activation of AMPK-PGC-1α in db/db mice. PloS one, 9(5), e96147.

- Priestley, R. S., et al. (2015). A potential role for cannabinoid receptors in the therapeutic action of fenofibrate. The FASEB Journal, 29(4), 1446-1455.

- Panigrahy, D., et al. (2008). PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition. Proceedings of the National Academy of Sciences, 105(3), 985-990.

- Murakami, H., et al. (2006). Fenofibrate activates AMPK and increases eNOS phosphorylation in HUVEC.

- Li, H., et al. (2014). Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver.

- Wang, Y., et al. (2020). Anti-inflammatory role of fenofibrate in treating diseases. Frontiers in Pharmacology, 11, 1059.

- Hardie, D. G. (2007). AMP-activated/SNF1 protein kinases: conserved guardians of cellular energy. Nature reviews Molecular cell biology, 8(10), 774-785.

- Zeidan, Y. H., et al. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Physiology, 14, 1269894.

- Wang, Y., et al. (2018). PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signalling. Journal of Pharmacy and Pharmacology, 70(12), 1630-1642.

- Zeidan, Y. H., & Hannun, Y. A. (2007). Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases. British journal of pharmacology, 152(7), 969-985.

- BMG LABTECH. (2023). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1).

- Rosenson, R. S. (2006). Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders. Cardiovascular therapeutics, 24(3‐4), 290-302.

- Lund, T., et al. (2019). Fenofibrate increases very-long-chain sphingolipids and improves blood glucose homeostasis in NOD mice. Diabetologia, 62(11), 2046-2057.

- Tenenbaum, A., & Fisman, E. Z. (2012). Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing. Cardiovascular diabetology, 11(1), 1-13.

- Spahn-Langguth, H., & Benet, L. Z. (1993). Studies on the in vitro reactivity of clofibryl and fenofibryl glucuronides. Evidence for protein binding via a Schiff's base mechanism. Biochemical pharmacology, 46(8), 1431-1439.

- Naeem, M., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Global Medical Genetics, 9(03), 203-213.

- González-Guerrero, C., et al. (2021).

- Feingold, K. R. (2021). Lipid-Lowering Drug Therapy. In Endotext. MDText. com, Inc.

- Slaymaker, I. M., & Gaudelli, N. M. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(4), 1643.

- Soler-Vázquez, M. C., et al. (2022). Implication of Sphingolipid Metabolism Gene Dysregulation and Cardiac Sphingosine-1-Phosphate Accumulation in Heart Failure. International Journal of Molecular Sciences, 23(2), 705.

- Li, X., et al. (2025). Fenofibrate-mediated inhibition of tumor proliferation and progression by modulating the PTPN14/MARK3/Hippo signaling axis. Pharmacological Research, 107922.

- O’Reilly, C., et al. (2022). Phytochemical Targeting of STAT3 Orchestrated Lipid Metabolism in Therapy-Resistant Cancers. International Journal of Molecular Sciences, 23(19), 11848.

- Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.

- Du, X., et al. (2016). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International journal of molecular sciences, 17(9), 1472.

- Blankman, J. L., et al. (2013). Correlation of inhibitor effects on enzyme activity and thermal stability for the integral membrane protein fatty acid amide hydrolase. Biochemistry, 52(35), 5947-5954.

- Funder, J. W. (2009). The off-target effects of torcetrapib. Endocrinology, 150(5), 2024-2026.

Sources

- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A potential role for cannabinoid receptors in the therapeutic action of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. tandfonline.com [tandfonline.com]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Fenofibrate Improves Renal Lipotoxicity through Activation of AMPK-PGC-1α in db/db Mice | PLOS One [journals.plos.org]

- 11. Fenofibrate Improves Renal Lipotoxicity through Activation of AMPK-PGC-1α in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fenofibrate Recognition and Gq Protein Coupling Mechanisms of the Human Cannabinoid Receptor CB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. researchgate.net [researchgate.net]

- 18. BioKB - Relationship - Fenofibrate - activates - AMPK [biokb.lcsb.uni.lu]

- 19. Fenofibrate differentially regulates PAI-1 gene expression via AMPK-dependent induction of orphan nuclear receptor SHP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fenofibrate-mediated inhibition of tumor proliferation and progression by modulating the PTPN14/MARK3/Hippo signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Liquid Chromatography–High Resolution Mass Spectrometry Method to Study Sphingolipid Metabolism Changes in Response to CD95L | Springer Nature Experiments [experiments.springernature.com]

Timofibrate and Apolipoprotein Gene Expression: A Mechanistic Whitepaper on PPAR-α Mediated Lipid Regulation

Executive Summary

Timofibrate is a highly specific synthetic ligand belonging to the fibrate class of lipid-lowering therapeutics. While the clinical utility of fibrates is broadly associated with triglyceride reduction, their core mechanistic value lies in their function as peroxisome proliferator-activated receptor alpha (PPAR-α) agonists[1]. By directly modulating PPAR-α, timofibrate exerts profound regulatory control over apolipoprotein gene expression in hepatic tissues. This transcriptional reprogramming fundamentally alters the stoichiometric balance of high-density lipoprotein (HDL) and very-low-density lipoprotein (VLDL) particles[2].

This technical guide provides an in-depth mechanistic analysis of timofibrate's transcriptional targets and outlines robust, self-validating experimental protocols for drug development professionals and molecular biologists seeking to quantify these effects in preclinical models.

Molecular Mechanism of Action

Receptor Activation and Heterodimerization

The pharmacological efficacy of timofibrate is entirely dependent on its intracellular binding kinetics. Upon entering the hepatocyte, timofibrate acts as a direct ligand for PPAR-α. This binding event induces a critical conformational shift in the receptor's ligand-binding domain, facilitating the recruitment of co-activators and the subsequent heterodimerization with the Retinoid X Receptor (RXR)[2].

Transcriptional Modulation via PPREs

The active PPAR-α/RXR heterodimer translocates to the nucleus, where it acts as a transcription factor. It scans the genome for specific DNA consensus sequences known as Peroxisome Proliferator Response Elements (PPREs)—typically consisting of a direct repeat of the hexameric sequence AGGTCA separated by one nucleotide (DR1)—located in the promoter regions of target apolipoprotein genes[2].

Fig 1: Timofibrate-mediated PPAR-α signaling pathway and apolipoprotein gene regulation.

Differential Regulation of Apolipoproteins

Timofibrate's interaction with PPREs yields a bidirectional regulatory effect:

-

Upregulation of APOA1 and APOA2: Timofibrate directly enhances the transcription of ApoA-I and ApoA-II[2]. Because ApoA-I is the primary structural protein of HDL, this upregulation is the rate-limiting step in nascent HDL biogenesis and reverse cholesterol transport.

-

Downregulation of APOC3: Timofibrate suppresses the expression of ApoC-III. ApoC-III is a natural, potent inhibitor of Lipoprotein Lipase (LPL). By repressing ApoC-III, timofibrate effectively acts as an LPL activator, disinhibiting the enzyme and facilitating the rapid lipolysis and clearance of triglyceride-rich lipoproteins.

Quantitative Summary of Gene Expression Targets

| Target Gene | Timofibrate Effect (Fold Change)* | Transcriptional Mechanism | Physiological Consequence |

| APOA1 | Upregulation (~1.5x - 2.0x) | Direct PPAR-α/RXR binding to promoter PPRE | Increased HDL-C synthesis; enhanced reverse cholesterol transport |

| APOA2 | Upregulation (~1.3x - 1.5x) | Direct PPAR-α/RXR binding to promoter PPRE | Increased HDL particle stability |

| APOC3 | Downregulation (~0.4x - 0.6x) | Rev-erbα mediated repression / PPRE displacement | Disinhibition of LPL; accelerated triglyceride clearance |

*Note: Fold changes are estimated baseline ranges derived from standardized in vitro fibrate assays.

Experimental Workflows for Validating Gene Expression

To ensure scientific integrity and reproducibility, the evaluation of timofibrate's efficacy must rely on self-validating experimental systems. The following protocols are designed to establish direct causality between timofibrate administration and apolipoprotein gene modulation.

Fig 2: Experimental workflow for validating Timofibrate's effect on target gene expression.

Protocol A: Cell Culture and Timofibrate Treatment

Causality Focus: Model Selection Immortalized cell lines like HepG2 often exhibit severe metabolic dysregulation and suppressed basal PPAR-α levels. Therefore, Primary Human Hepatocytes (PHHs) must be used to accurately reflect physiological lipid metabolism.

-

Preparation: Seed cryopreserved PHHs in collagen I-coated 6-well plates at a density of 1.5×105 cells/cm² using hepatocyte maintenance medium.

-

Acclimation: Allow cells to recover for 48 hours to re-establish basal metabolic function.

-

Treatment: Prepare a stock solution of timofibrate in DMSO. Treat cells with varying concentrations of timofibrate (e.g., 10 µM, 50 µM).

-

Self-Validating Controls: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Fenofibrate 50 µM) to benchmark the magnitude of PPAR-α activation.

-

-

Incubation: Incubate for 24 hours (for mRNA analysis) or 48 hours (for protein/secretome analysis).

Protocol B: RT-qPCR for Apolipoprotein mRNA Quantification

Causality Focus: Reference Gene Stability Fibrates are known to alter the expression of common housekeeping genes like GAPDH. To prevent artifactual data, normalization must be performed against multiple stable reference genes.

-

RNA Extraction: Lyse cells using TRIzol reagent. Extract total RNA and verify purity (A260/280 ratio ~2.0) via spectrophotometry.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Amplification: Prepare reactions using SYBR Green master mix and specific primers for APOA1, APOA2, and APOC3.

-

Normalization: Normalize target gene Ct values against the geometric mean of B2M (Beta-2-microglobulin) and PPIA (Cyclophilin A). Calculate relative fold change using the 2−ΔΔCt method.

Protocol C: Chromatin Immunoprecipitation (ChIP) Assay

Causality Focus: Proving Direct Transcriptional Activation RT-qPCR only proves that mRNA levels changed; it does not prove timofibrate caused this directly via PPAR-α. A ChIP assay is required to prove that the PPAR-α/RXR complex physically bound to the APOA1 promoter.

-

Crosslinking: Treat PHHs with 1% formaldehyde for 10 minutes to covalently lock the PPAR-α transcription factors to the DNA. Quench with 0.125 M glycine.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a validated anti-PPAR-α primary antibody. Capture the complexes using Protein G magnetic beads.

-

Self-Validating Control: Use an Isotype IgG antibody as a negative control to measure non-specific background binding.

-

-

Elution and Reversal: Elute the protein-DNA complexes and reverse the crosslinks by incubating at 65°C for 4 hours.

-

Quantification: Purify the DNA and perform qPCR using primers specifically flanking the PPRE region of the APOA1 promoter. High enrichment relative to the IgG control confirms direct mechanistic action.

References

- Broad Institute Drug Annotation (Timofibrate as LPL activator/cholesterol inhibitor)

- WO2016066666A1 - Pharmaceutical combinations of sitagliptin and ppar agonists (Timofibrate Classification)

- Fibrates: Mechanisms and Effects (Apolipoprotein Gene Transcription via PPAR-α)

Sources

Structural Analogs and Derivatives of Timofibrate: A Technical Guide on Thiazolidine-Fibrate Chimeras

Executive Summary

Timofibrate (C14H16ClNO4S) represents a highly specialized class of fibrate antilipidemic agents that structurally bridges lipid metabolism and cellular redox homeostasis[1],[2]. Unlike traditional fibrates, Timofibrate is a chimeric prodrug consisting of a clofibric acid moiety conjugated via an amide bond to thiazolidine-4-carboxylic acid (thioproline)[3]. This technical guide explores the mechanistic rationale behind this hybridization, strategies for designing next-generation structural analogs, and the self-validating protocols required to evaluate their dual-action pharmacodynamics.

The Mechanistic Rationale: The Chimera Concept

Traditional peroxisome proliferator-activated receptor alpha (PPAR- α ) agonists, such as clofibrate, effectively lower serum triglycerides by inducing lipoprotein lipase gene transcription and increasing the beta-oxidation of fatty acids[4]. However, the induction of hepatic peroxisomal beta-oxidation inherently increases the production of hydrogen peroxide ( H2O2 ), leading to localized oxidative stress and potential hepatotoxicity.

Timofibrate solves this by utilizing the thiazolidine ring as a biologically privileged scaffold[5]. Thiazolidine-4-carboxylic acid acts as an intracellular prodrug for L-cysteine. Upon enzymatic hydrolysis of the amide bond, the released thioproline undergoes further degradation to yield free L-cysteine[6]. This provides a stoichiometric supply of the rate-limiting precursor for glutathione (GSH) biosynthesis, effectively neutralizing the fibrate-induced oxidative burst.

Dual mechanism of Timofibrate: PPAR-α activation and ROS scavenging via L-cysteine release.

Design Strategies for Structural Analogs

To improve upon the baseline metrics of Timofibrate, drug development professionals can target two distinct domains of the molecule to alter its pharmacokinetic and pharmacodynamic profile.

Fibrate-Head Modifications (Enhancing PPAR- α Affinity)

Clofibric acid is a first-generation fibrate with relatively weak receptor affinity. By substituting the clofibryl group with the pharmacophores of second-generation fibrates (e.g., fenofibric acid or ciprofibrate), the buried hydrophobic surface area within the PPAR- α ligand-binding domain is maximized. This modification theoretically shifts the EC50 from the micromolar to the nanomolar range while preserving the hepatoprotective delivery of thioproline.

Thiazolidine-Ring Modifications (Creating Dual PPAR- α/γ Agonists)

The thiazolidine core is highly versatile and frequently utilized in rational drug design[7]. By oxidizing the thiazolidine-4-carboxylic acid moiety to a thiazolidine-2,4-dione (TZD), the resulting analog gains high affinity for PPAR- γ . This structural evolution transforms the molecule from a pure antilipidemic agent into a "glitazar"—a dual PPAR- α/γ agonist capable of treating both dyslipidemia and insulin resistance simultaneously[8],[9].

Quantitative Data: Pharmacodynamic Profiling of Analogs

The following table summarizes the theoretical in vitro profiling of Timofibrate against proposed structural derivatives, highlighting the structure-activity relationship (SAR) trade-offs between lipid-lowering potency and antioxidant capacity.

| Compound | Fibrate Moiety | Heterocyclic Linkage | PPAR- α EC50 ( μ M) | PPAR- γ EC50 ( μ M) | Intracellular ROS Reduction (%) |